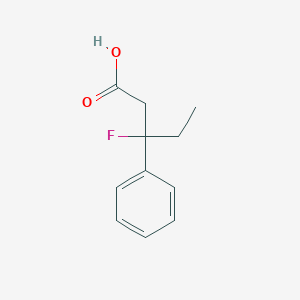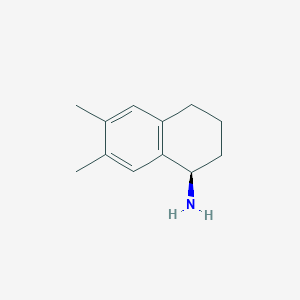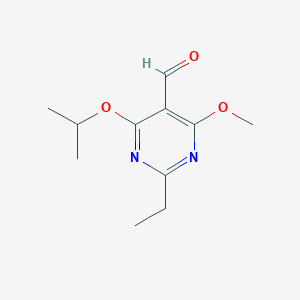
(1-(Trifluoromethyl)piperidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Trifluoromethyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Trifluoromethyl)piperidin-4-yl)methanamine typically involves the introduction of the trifluoromethyl group into the piperidine ring followed by the addition of the methanamine group. One common method involves the reaction of piperidine with trifluoromethyl iodide under basic conditions to introduce the trifluoromethyl group. This is followed by reductive amination with formaldehyde and ammonia or a suitable amine source to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (1-(Trifluoromethyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield simpler amines.
Wissenschaftliche Forschungsanwendungen
(1-(Trifluoromethyl)piperidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of (1-(Trifluoromethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
(1-(Trifluoromethyl)piperidin-4-yl)amine: Similar structure but lacks the methanamine group.
(1-(Trifluoromethyl)piperidin-4-yl)methanol: Similar structure but has a hydroxyl group instead of an amine group.
Uniqueness: (1-(Trifluoromethyl)piperidin-4-yl)methanamine is unique due to the presence of both the trifluoromethyl and methanamine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the methanamine group allows for versatile chemical modifications and interactions with biological targets.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H13F3N2 |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
[1-(trifluoromethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)12-3-1-6(5-11)2-4-12/h6H,1-5,11H2 |
InChI-Schlüssel |
ZWYZCRFYNWTXEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13108545.png)

![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)



![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)


